Pterosin B

概要

説明

プテロシンBは、ワラビ(Pteridium aquilinum)を含む様々なシダ植物に含まれる天然のセスキテルペノイド化合物です。その多様な生物活性と潜在的な治療用途から、注目を集めています。 プテロシンBは、抗炎症、抗酸化、抗がん作用で知られており、医薬品および化学研究の分野で注目されています .

2. 製法

合成経路と反応条件: プテロシンBは、いくつかの方法で合成できます。一般的な方法の1つは、ワラビに見られる発がん性化合物であるプタキロシドを加水分解して、プテロシンBを得る方法です。 このプロセスには、通常、酸性またはアルカリ性の加水分解とそれに続く精製工程が含まれます .

工業生産方法: プテロシンBの工業生産は、シダ植物中の存在量が豊富であるため、広く確立されていません。植物材料からの抽出は、依然として実用的な方法です。 抽出プロセスには、シダを収穫し、溶媒抽出と精製を行い、プテロシンBを単離することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Pterosin B can be synthesized through several methods. One common approach involves the hydrolysis of ptaquiloside, a carcinogenic compound found in bracken ferns, to yield this compound. This process typically involves acidic or alkaline hydrolysis followed by purification steps .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in ferns. extraction from plant material remains a viable method. The extraction process involves harvesting the ferns, followed by solvent extraction and purification to isolate this compound .

化学反応の分析

Formation of Pterosin B

This compound is primarily derived from the hydrolysis of ptaquiloside. This reaction occurs under both acidic and alkaline conditions, although ptaquiloside is more stable under neutral to moderately acidic conditions and at low temperatures .

In laboratory settings, the conversion of ptaquiloside to this compound can be achieved by adding trifluoroacetic acid to a bracken extract after treatment with sodium hydroxide .

Degradation of this compound in Soil

This compound's degradation in soil has been studied, revealing that it undergoes rapid microbial degradation in acid forest soils . The degradation process follows a two-step first-order reaction model .

Table 1: Degradation Rates of this compound in Different Soil Types

| Soil Type | Degradation Time (Topsoil) |

|---|---|

| Loamy Sand | 27 hours |

| Sandy Loam | Days |

Sterile conditions inhibit the degradation of this compound, indicating the importance of microbial activity in its breakdown . The absence of a lag phase suggests that microorganisms capable of degrading this compound are readily present in the soil .

Chemical Stability

This compound is chemically more stable than ptaquiloside under laboratory conditions . While ptaquiloside is unstable in aqueous solutions, particularly under acidic or alkaline conditions, this compound remains stable under both conditions . This relative stability, coupled with its rapid degradation in soil, suggests that this compound may not be a reliable indicator of past ptaquiloside presence in soils with active microbial communities, but it may be useful in environments with very low microbial activity, such as groundwater .

Other Reactions and Transformations

Pterosins, including this compound, can undergo various chemical transformations. Treatment with hydrochloric acid in aqueous methanol can yield related compounds such as 13-chloro-spelosin, (3R)-pterosin D, and (2R,3R)-pterosin L .

Spectroscopic Data of this compound

Spectroscopic techniques such as UV, IR, and NMR are useful in the identification of this compound .

科学的研究の応用

Neuroprotective Effects

Alzheimer's Disease (AD) Research

Recent studies have highlighted Pterosin B's potential in treating Alzheimer's disease. In a study involving APP/PS1 transgenic mice and LPS-induced BV-2 cells, this compound was shown to improve cognitive dysfunction by modulating microglia polarization and inhibiting the Klf5/Parp14 pathway. This suggests that PB could serve as a therapeutic agent for AD by enhancing neuroprotection and reducing inflammation in the brain .

Enzyme Inhibition

This compound has also been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are critical in the pathogenesis of Alzheimer's disease. The compound demonstrated IC50 values of 29.6 µM for BACE1, 16.2 µM for acetylcholinesterase (AChE), and 48.1 µM for butyrylcholinesterase (BChE). Molecular docking simulations indicated that PB binds to the active sites of these enzymes, suggesting its potential as a therapeutic agent against cognitive decline associated with AD .

Cardioprotective Effects

Cardiomyocyte Hypertrophy

This compound has shown promise in mitigating cardiomyocyte hypertrophy induced by angiotensin II (Ang II). In vitro studies revealed that PB reduced the activation of key signaling pathways involved in cardiac hypertrophy, including the PKC-ERK-NF-κB pathway. It effectively decreased intracellular reactive oxygen species (ROS) levels, which are critical mediators of hypertrophic signaling .

Table: Summary of Cardioprotective Effects of this compound

Anti-Inflammatory Properties

Chondrocyte Hypertrophy and Osteoarthritis

In studies focused on osteoarthritis, this compound prevented chondrocyte hypertrophy by activating the CRTC/CREB pathway, leading to increased expression of lubricin (Prg4), which is essential for cartilage health. This suggests that PB could be beneficial in treating osteoarthritis by maintaining cartilage integrity and preventing degeneration .

Environmental Impact

Degradation Studies

Research has also investigated the environmental fate of this compound, indicating that it degrades rapidly in acid forest soils without accumulating in microbial communities. This property highlights its potential as an environmental indicator for past presence of carcinogenic compounds like ptaquiloside .

作用機序

プテロシンBは、様々な分子標的および経路を通じてその効果を発揮します:

心臓肥大: プテロシンBは、プロテインキナーゼC-細胞外シグナル調節キナーゼ-核因子κB経路の活性化を阻害し、肥大関連遺伝子の発現とタンパク質合成を減少させます.

変形性関節症: 塩誘導性キナーゼ3経路を阻害し、軟骨細胞の肥大を防止し、軟骨を保護します.

神経変性疾患: プテロシンBは、β部位アミロイド前駆体タンパク質切断酵素1およびコリンエステラーゼを阻害し、アミロイドβペプチドの産生を減らし、認知機能を改善します.

6. 類似の化合物との比較

これらの化合物は、類似の核心構造を共有していますが、官能基が異なり、生物活性が変化しています .

類似の化合物:

プテロシンA: 抗糖尿病作用で知られています。

プテロシンC: 特定のがん細胞株に対して細胞毒性を示します。

プテロシンD: 抗炎症作用について研究されています .

プテロシンBの独自性: プテロシンBは、その幅広い生物活性と、様々な疾患における潜在的な治療用途により、際立っています。 複数の分子経路を調節する能力は、科学研究における汎用性の高い化合物となっています .

類似化合物との比較

Pterosin A: Known for its anti-diabetic properties.

Pterosin C: Exhibits cytotoxic activity against certain cancer cell lines.

Pterosin D: Has been studied for its anti-inflammatory effects .

Uniqueness of Pterosin B: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research .

生物活性

Pterosin B is a naturally occurring compound derived from the bracken fern (Pteridium aquilinum), known for its diverse biological activities. This article explores the biological effects of this compound, particularly its therapeutic potential in various diseases, including osteoarthritis, cardiac hypertrophy, and Alzheimer's disease. The findings are supported by recent research studies and data tables summarizing key results.

1. Osteoarthritis Prevention

Recent studies have demonstrated that this compound plays a significant role in preventing chondrocyte hypertrophy and osteoarthritis. It has been shown to inhibit the activity of SIK3 (Salt-Inducible Kinase 3), which is crucial for maintaining cartilage homeostasis. In a study involving mice, this compound treatment resulted in:

- Decreased chondrocyte hypertrophy : Analysis revealed a reduction in the area of Col10-positive regions in metatarsal cartilage organ cultures treated with this compound.

- Increased expression of lubricin : this compound elevated Prg4 expression, which encodes lubricin, through the CRTC/CREB signaling pathway .

Table 1: Effects of this compound on Chondrocytes

| Parameter | Control Group | This compound Group |

|---|---|---|

| Area of Col10-positive region | High | Low |

| Prg4 Expression | Baseline | Elevated |

| SIK3 Protein Levels | Normal | Decreased |

2. Cardiomyocyte Protection

This compound has also been investigated for its protective effects against cardiac hypertrophy induced by angiotensin II (Ang II). The compound demonstrated the following effects:

- Reduction of reactive oxygen species (ROS) : this compound maintained ROS levels similar to control cells, while Ang II treatment increased ROS levels by approximately 15%.

- Inhibition of hypertrophic signaling pathways : It attenuated the activation of Ang II type 1 receptor (AT1R) and reduced HMGB1 secretion, thus interrupting downstream signaling pathways associated with cardiac hypertrophy .

Table 2: Impact of this compound on Cardiac Hypertrophy

| Parameter | Ang II Group | This compound Group |

|---|---|---|

| ROS Levels | Increased | Normal |

| NOX2 Expression | Increased | Decreased |

| AT1R Activation | High | Low |

3. Neuroprotective Effects

In addition to its effects on cartilage and cardiac tissues, this compound has shown promise in neuroprotection. It acts as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer’s disease. Key findings include:

- Inhibition Potency : this compound exhibited IC50 values of 29.6 µM for BACE1, 16.2 µM for acetylcholinesterase (AChE), and 48.1 µM for butyrylcholinesterase (BChE).

- Blood-brain barrier permeability : The compound demonstrated effective permeability across the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurodegenerative diseases .

Table 3: Inhibitory Effects of this compound on Enzymes Related to Alzheimer’s Disease

| Enzyme | IC50 (µM) |

|---|---|

| BACE1 | 29.6 |

| Acetylcholinesterase (AChE) | 16.2 |

| Butyrylcholinesterase (BChE) | 48.1 |

特性

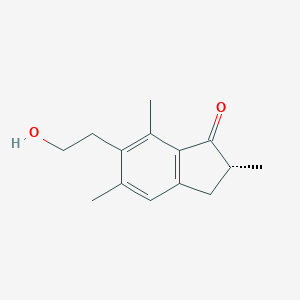

IUPAC Name |

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955715 | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34175-96-7 | |

| Record name | Pterosin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。